3-(4-Heptoxy-3-methoxyphenyl)prop-2-enoic acid
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Overview
Description
3-(4-Heptoxy-3-methoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C17H26O4 It is a derivative of cinnamic acid, characterized by the presence of a heptoxy group and a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Heptoxy-3-methoxyphenyl)prop-2-enoic acid typically involves the esterification of 4-heptoxy-3-methoxybenzaldehyde with malonic acid, followed by decarboxylation. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating under reflux.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Heptoxy-3-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
3-(4-Heptoxy-3-methoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-Heptoxy-3-methoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid:
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid: Another derivative of cinnamic acid with a different substitution pattern on the phenyl ring.
Uniqueness
3-(4-Heptoxy-3-methoxyphenyl)prop-2-enoic acid is unique due to the presence of the heptoxy group, which can influence its chemical properties and biological activities
Properties
IUPAC Name |
3-(4-heptoxy-3-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-3-4-5-6-7-12-21-15-10-8-14(9-11-17(18)19)13-16(15)20-2/h8-11,13H,3-7,12H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGUJINJMPKTPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407220 |
Source
|
Record name | 2-Propenoic acid,3-[4-(heptyloxy)-3-methoxyphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107524-27-6 |
Source
|
Record name | 2-Propenoic acid,3-[4-(heptyloxy)-3-methoxyphenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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